molecular formula C14H19N3O3S2 B2836711 1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2310040-63-0

1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B2836711
Numéro CAS: 2310040-63-0
Poids moléculaire: 341.44
Clé InChI: PJCCAPSYGMJPBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide ( 2310040-63-0) is a chemical compound with the molecular formula C 14 H 19 N 3 O 3 S 2 and a molecular weight of 341.46 g/mol . This reagent features a hybrid structure combining a 1-methyl-1H-pyrazole-4-sulfonamide group linked to a 4-(thiophen-3-yl)tetrahydro-2H-pyran scaffold. The core structure of this compound suggests significant potential for pharmacological research. The pyrazole-sulfonamide moiety is a recognized pharmacophore in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, and sulfonamide groups are frequently explored for their inhibitory properties against enzymes like carbonic anhydrases and cholinesterases (ChEs) . These enzymes are important targets for researching therapies for conditions such as glaucoma and Alzheimer's disease . Furthermore, the tetrahydro-2H-pyran (THP) ring is a common structural element in drug discovery, often employed to optimize properties like metabolic stability and solubility . This compound is designed as a molecular building block for scientific investigation, and multiple synthetic routes for its preparation are available . It is intended for use by qualified researchers in laboratory settings only. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Propriétés

IUPAC Name

1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-9-13(8-15-17)22(18,19)16-11-14(3-5-20-6-4-14)12-2-7-21-10-12/h2,7-10,16H,3-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCAPSYGMJPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

    Thiophene Substitution: The thiophene group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases, acids, or catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mécanisme D'action

The mechanism of action of 1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Implications
Target Compound Pyrazole-4-sulfonamide with THP-thiophene side chain Balanced lipophilicity (THP, thiophene) and hydrogen-bonding capacity (sulfonamide).
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Trifluoromethylbenzyl substituent on pyrazole Enhanced lipophilicity (CF3 group) may improve membrane permeability.
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Difluoromethyl and nitro groups on pyrazole; propyl linker Nitro group increases electrophilicity, potentially affecting reactivity and toxicity.
4i/4j derivatives (coumarin-tetrazol-pyrimidinone hybrids) Coumarin and tetrazole moieties fused with pyrimidinone Bulky coumarin group may reduce solubility but enhance π-π stacking interactions.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (LogP): The target compound’s THP-thiophene group likely confers moderate lipophilicity, intermediate between the highly lipophilic trifluoromethylbenzyl derivative and the polar nitro-containing analog .
  • Solubility:

    • The sulfonamide group in all compounds enhances aqueous solubility, but bulky substituents (e.g., coumarin in ) may counteract this effect.
    • The nitro group in could reduce solubility due to increased molecular weight and crystallinity.
  • Metabolic Stability:

    • The THP ring in the target compound may improve metabolic stability compared to propyl-linked analogs , as cyclic ethers are less prone to oxidative degradation.
    • Trifluoromethyl groups are generally metabolically inert, enhancing in vivo half-life.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s THP-thiophene side chain requires multi-step synthesis, whereas trifluoromethylbenzyl derivatives are more straightforward to prepare.
  • Therapeutic Potential: The combination of moderate lipophilicity and metabolic stability positions the target compound as a promising candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical. In contrast, coumarin derivatives may be better suited for peripheral targets due to solubility limitations.

Activité Biologique

1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a novel compound with potential therapeutic applications. The compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a thiophene-substituted tetrahydropyran moiety. This combination may impart distinct biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C14H19N3O3S2C_{14}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of 341.5 g/mol. The structure indicates the presence of functional groups that are often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₃S₂
Molecular Weight341.5 g/mol
CAS Number2310040-63-0

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity by competing with these substrates. This mechanism is crucial for its potential applications in treating diseases where such enzymes play a significant role.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. Pyrazole derivatives are known to inhibit BRAF(V600E), EGFR, and other kinases critical for cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them valuable in combating infections. The specific activity against pathogens such as Staphylococcus aureus and Candida albicans has been documented in related compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses. This suggests that this compound may be beneficial in treating inflammatory conditions .

Study on Antitumor Activity

In a study evaluating the antitumor effects of various pyrazole derivatives, it was found that certain modifications to the pyrazole ring enhanced activity against cancer cell lines. For example, one derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy .

Study on Antimicrobial Properties

A comparative analysis of several pyrazole compounds revealed that those with sulfonamide groups demonstrated enhanced antibacterial effects against gram-positive bacteria. The study highlighted the importance of structural features in determining biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., using ethanol or DMF as solvents and triethylamine as a catalyst).
  • Step 2: Introduction of the tetrahydro-2H-pyran moiety through nucleophilic substitution or coupling reactions.
  • Step 3: Sulfonamide group incorporation via sulfonation of the pyrazole nitrogen, often requiring controlled pH and temperature to avoid side reactions.
    Key catalysts include palladium-based reagents for coupling steps, while purification involves recrystallization or column chromatography for high yield (>70%) and purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of thiophene (δ 6.8–7.5 ppm), pyran (δ 3.5–4.2 ppm), and sulfonamide (δ 2.8–3.2 ppm) groups.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 395.12 [M+H]+) and fragmentation patterns.
  • HPLC: Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
    Discrepancies in spectra may indicate incomplete reactions or stereoisomers, requiring iterative synthesis optimization .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Computational Screening: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair with high-throughput experimentation to test solvent/catalyst combinations (e.g., DMF vs. THF, Pd(PPh3)4 vs. CuI).
  • Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., sulfonation) to improve heat dissipation and reduce side products.
  • DoE (Design of Experiments): Apply fractional factorial designs to evaluate variables (temperature, stoichiometry, agitation) and derive predictive models for yield optimization .

Advanced: How to resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Structural Analog Comparison: Test derivatives (e.g., replacing thiophene with furan or varying sulfonamide substituents) to isolate pharmacophore contributions. Use evidence from analogs like N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide to infer bioactivity trends .
  • Target-Specific Assays: Conduct enzyme inhibition studies (e.g., kinase or protease panels) and compare IC50 values. Cross-validate with cellular assays (e.g., apoptosis or proliferation in cancer cell lines).
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to correlate structural features with activity cliffs and identify assay-specific artifacts .

Advanced: What strategies address conflicting data in reaction mechanism hypotheses?

Methodological Answer:

  • Isotopic Labeling: Track reaction intermediates using deuterated or 13C-labeled precursors (e.g., monitoring sulfonamide formation via 13C NMR).
  • Kinetic Profiling: Perform time-resolved studies (e.g., stopped-flow UV-Vis) to identify rate-determining steps.
  • Computational Validation: Compare proposed mechanisms (e.g., SN2 vs. radical pathways) with transition state simulations using software like Gaussian or ORCA. Discrepancies between experimental and theoretical data may indicate unaccounted solvent effects or catalytic intermediates .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Oxidative Stress Tests: Expose to H2O2 (0.1–1 mM) and analyze sulfoxide/sulfone byproducts.
  • Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (λ = 254–365 nm) and track structural changes with FTIR .

Advanced: What in silico tools predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Prioritize poses with hydrogen bonds to sulfonamide oxygens or π-π stacking with thiophene.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • Pharmacophore Mapping: Align with known inhibitors (e.g., celecoxib for COX-2) using LigandScout to identify critical pharmacophoric features .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Pyrazole substitutions: Replace methyl with ethyl or halogens.
    • Thiophene variants: Test 2-thienyl vs. 3-thienyl orientation.
  • Functional Group Swapping: Replace sulfonamide with carboxamide or phosphonate groups.
  • Bioisosteric Replacement: Substitute tetrahydro-2H-pyran with cyclohexane or morpholine.
    Evaluate changes via IC50 shifts in enzymatic assays and logP/logD measurements for ADMET profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.